molecular formula H5IO6 B105680 Orthoperiodic acid CAS No. 10450-60-9

Orthoperiodic acid

Cat. No.: B105680
CAS No.: 10450-60-9
M. Wt: 227.94 g/mol
InChI Key: TWLXDPFBEPBAQB-UHFFFAOYSA-N
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Description

Orthoperiodic acid, with the chemical formula H5IO6, is a powerful oxidizing agent and the highest oxoacid of iodine. It exists in two forms: this compound and metaperiodic acid. This compound is a colorless crystalline solid at room temperature and is highly soluble in water and alcohols .

Mechanism of Action

Orthoperiodic acid, with the chemical formula H5IO6 , is the highest oxoacid of iodine, in which the iodine exists in oxidation state VII .

Target of Action

This compound primarily targets 1,2-difunctional compounds , most notably, it cleaves vicinal diols into two aldehyde or ketone fragments . This property makes it particularly useful in organic synthesis and analytical chemistry.

Mode of Action

The interaction of this compound with its targets involves oxidative cleavage . When it encounters a vicinal diol, it cleaves the C-C bond, converting the diol into two separate carbonyl compounds . This reaction is particularly useful in determining the structure of carbohydrates, as this compound can be used to open saccharide rings .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of vicinal diols . The cleavage of these diols results in the formation of aldehydes or ketones . This can significantly alter the structure and function of the original molecule, leading to downstream effects that depend on the specific context of the reaction.

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It’s known that this compound is soluble in water and alcohols , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The cleavage of vicinal diols by this compound results in the formation of two separate carbonyl compounds . This can lead to significant changes in the molecular structure and potentially the function of the original compound. In the context of carbohydrate analysis, this can provide valuable information about the structure of the carbohydrate molecule .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, this compound can be dehydrated to give metaperiodic acid by heating to 100 °C . Further heating to around 150 °C gives iodine pentoxide (I2O5) rather than the expected anhydride diiodine heptoxide (I2O7) . Therefore, the temperature and other environmental conditions can significantly influence the action and stability of this compound.

Chemical Reactions Analysis

Types of Reactions: Orthoperiodic acid undergoes various types of reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Orthoperiodic acid has diverse applications in scientific research and industry:

Comparison with Similar Compounds

Orthoperiodic acid is unique due to its high oxidation state and strong oxidizing properties. Similar compounds include:

This compound stands out due to its specific applications in organic synthesis and staining techniques, making it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

pentahydroxy(oxo)-λ7-iodane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H5IO6/c2-1(3,4,5,6)7/h(H5,2,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLXDPFBEPBAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OI(=O)(O)(O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5IO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13444-71-8 (HIO4)
Record name Periodic acid
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DSSTOX Substance ID

DTXSID10883144
Record name Periodic acid
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Molecular Weight

227.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Solid
Record name Periodic acid (H5IO6)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Orthoperiodic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10450-60-9
Record name Periodic acid (H5IO6)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10450-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Periodic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Periodic acid (H5IO6)
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Record name Periodic acid
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Record name Orthoperiodic acid
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Record name ORTHOPERIODIC ACID
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Record name Orthoperiodic acid
Source Human Metabolome Database (HMDB)
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Melting Point

130 °C
Record name Orthoperiodic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

A: Orthoperiodic acid, also known as paraperiodic acid, has the molecular formula H5IO6. Its molecular weight is 227.94 g/mol. Spectroscopically, this compound has been characterized using techniques like nuclear quadrupole resonance (NQR) [, ] and electron spin resonance (ESR) [, ]. For instance, NQR studies on powder samples of H5IO6 have revealed temperature-dependent resonance frequencies and quadrupole coupling constants for 127I, offering insights into its electronic environment and molecular structure [, ].

A: In aqueous solutions, this compound undergoes a series of acid dissociation steps, characterized by its pKa values. Studies have determined the stepwise acid dissociation constants of this compound to be pK1 = 0.98 ± 0.18, pK2 = 7.42 ± 0.03, and pK3 = 10.99 ± 0.02 []. These values indicate that this compound readily loses its first proton in water, while subsequent deprotonations occur under progressively more alkaline conditions. Additionally, research suggests that the frequently proposed dimerization of periodate and the ortho-meta equilibrium are not significant factors in its aqueous chemistry [].

A: this compound is a versatile reagent in organic chemistry, particularly recognized for its role in oxidative cleavage reactions. A prominent example is the Malaprade reaction, where this compound cleaves vicinal diols to generate aldehydes or ketones []. This reaction is particularly useful in carbohydrate chemistry for structural analysis. Moreover, this compound can be used in conjunction with other reagents, such as sodium bromide or sodium iodide, to facilitate the halogenation of aromatic compounds [, ]. These reactions highlight the effectiveness of this compound in introducing valuable functional groups into organic molecules.

A: Certainly. This compound plays a crucial role in the synthesis of 2-[(2-oxoacyl)amino]benzoic acids by oxidizing 3-hydroxyquinoline-2,4(1H,3H)-diones []. This reaction highlights the ability of this compound to facilitate oxidative cleavage, leading to the formation of valuable building blocks in organic synthesis. Additionally, research has demonstrated the use of this compound in the asymmetric reductive amination of α-keto acids using iridium-based hydrogen transfer catalysts []. In this context, this compound enables the efficient synthesis of various unprotected unnatural α-amino acids, demonstrating its utility in accessing important chiral molecules.

A: Yes, this compound finds applications in industrial settings, particularly in the semiconductor industry. For instance, it is utilized in the manufacturing process of magnetoresistive random access memory (MRAM) devices []. In this context, this compound is a key component of compositions designed to remove residue generated during the dry etching of materials like ruthenium, a crucial step in semiconductor fabrication [, ]. This application highlights the effectiveness of this compound in controlled material removal and surface cleaning processes.

A: Yes, computational methods have provided valuable insights into the properties and behavior of this compound. For example, researchers have employed both experimental and theoretical approaches to investigate the nuclear quadrupole resonance of 127I in this compound []. These studies aimed to correlate experimental observations with theoretical calculations, providing a deeper understanding of the electronic structure and bonding characteristics of this compound. Such computational studies contribute to a more comprehensive knowledge base for this compound, enabling more accurate predictions of its reactivity and behavior in various chemical environments.

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